N'-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide
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Overview
Description
N’-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide is a complex organic compound that features a triazine ring substituted with acetyloxy, amino, and diphenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . This reaction can be performed without solvents at room temperature or with solvents at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and catalyst presence.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce new functional groups to the triazine ring.
Scientific Research Applications
N’-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives with different substituents, such as:
Diphenylamine: An aromatic amine with two phenyl groups, used as an antioxidant and fungicide.
Benzothiadiazole Derivatives: Used in optoelectronic applications due to their electron-accepting properties.
Uniqueness
N’-(acetyloxy)-4-amino-6-(diphenylamino)-1,3,5-triazine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H17N7O2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[(Z)-[amino-[4-amino-6-(N-phenylanilino)-1,3,5-triazin-2-yl]methylidene]amino] acetate |
InChI |
InChI=1S/C18H17N7O2/c1-12(26)27-24-15(19)16-21-17(20)23-18(22-16)25(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H2,19,24)(H2,20,21,22,23) |
InChI Key |
UBTOVFLHKLESKZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)O/N=C(/C1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N)\N |
Canonical SMILES |
CC(=O)ON=C(C1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N)N |
Origin of Product |
United States |
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